Benzoic acid, 4-bromo-3-(methoxy-d3)-, methyl ester
Overview
Description
Benzoic acid, 4-bromo-3-(methoxy-d3)-, methyl ester is a chemical compound with the molecular formula C9H9BrO3. It is a derivative of benzoic acid, where the hydrogen atoms on the benzene ring are substituted with a bromine atom and a methoxy group, and the carboxylic acid group is esterified with methanol. This compound is often used in organic synthesis and various chemical reactions due to its unique structural properties .
Scientific Research Applications
Benzoic acid, 4-bromo-3-(methoxy-d3)-, methyl ester has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It can be used in the study of enzyme-catalyzed reactions and metabolic pathways.
Medicine: It serves as a precursor for the synthesis of pharmaceutical compounds.
Industry: It is used in the production of dyes, fragrances, and other specialty chemicals.
Mechanism of Action
Target of Action
Benzylic compounds are known to undergo reactions at the benzylic position . The benzylic position is the carbon atom next to the aromatic ring, which in this case is the benzoic acid moiety.
Mode of Action
The mode of action involves interactions at the benzylic position. Reactions such as free radical bromination and nucleophilic substitution can occur . In free radical bromination, a hydrogen atom at the benzylic position is replaced by a bromine atom . In nucleophilic substitution, a group (such as a halide) at the benzylic position is replaced by a nucleophile .
Biochemical Pathways
The suzuki–miyaura cross-coupling reaction, a widely-applied transition metal catalysed carbon–carbon bond forming reaction, could potentially involve this compound . This reaction conjoins chemically differentiated fragments with the metal catalyst .
Action Environment
Environmental factors can influence the action, efficacy, and stability of Benzoic acid, 4-bromo-3-(methoxy-d3)-, methyl ester. Factors such as temperature, pH, and the presence of other compounds can affect the rate and extent of the reactions it undergoes .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of benzoic acid, 4-bromo-3-(methoxy-d3)-, methyl ester typically involves the esterification of 4-bromo-3-(methoxy-d3)-benzoic acid with methanol in the presence of an acid catalyst. The reaction is usually carried out under reflux conditions to ensure complete conversion of the acid to the ester .
Industrial Production Methods
In industrial settings, the production of this compound may involve more efficient and scalable methods such as continuous flow reactors. These reactors allow for better control over reaction conditions and can handle larger volumes of reactants, leading to higher yields and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
Benzoic acid, 4-bromo-3-(methoxy-d3)-, methyl ester can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles in the presence of suitable catalysts.
Oxidation Reactions: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction Reactions: The ester group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzoic acid derivatives, while oxidation and reduction reactions can produce corresponding aldehydes, carboxylic acids, or alcohols .
Comparison with Similar Compounds
Similar Compounds
Methyl 4-bromo-3-methoxybenzoate: Similar in structure but without the deuterium substitution.
4-Bromo-3-methylbenzoic acid: Similar but with a methyl group instead of a methoxy group.
4-Bromo-3-methoxybenzoic acid: Similar but with a carboxylic acid group instead of an ester group.
Uniqueness
Benzoic acid, 4-bromo-3-(methoxy-d3)-, methyl ester is unique due to the presence of the deuterium atoms, which can be useful in studies involving isotopic labeling and tracing. This makes it particularly valuable in research applications where tracking the movement and transformation of molecules is essential .
Properties
IUPAC Name |
methyl 4-bromo-3-(trideuteriomethoxy)benzoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9BrO3/c1-12-8-5-6(9(11)13-2)3-4-7(8)10/h3-5H,1-2H3/i1D3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XLKDKHRGIJWOSN-FIBGUPNXSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)C(=O)OC)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])OC1=C(C=CC(=C1)C(=O)OC)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9BrO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.09 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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